molecular formula C11H11ClF3N3O2 B1433711 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid CAS No. 1992985-95-1

4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid

Cat. No.: B1433711
CAS No.: 1992985-95-1
M. Wt: 309.67 g/mol
InChI Key: RQKXXLKNQCPWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and a piperazine ring attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired chloro and trifluoromethyl substituents. This can be achieved through various methods, including the reaction of appropriate starting materials under specific conditions.

    Attachment of the Piperazine Ring: The piperazine ring is then attached to the pyridine ring. This step often involves nucleophilic substitution reactions where the piperazine ring acts as a nucleophile.

    Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group to the piperazine ring. This can be done through carboxylation reactions using reagents such as carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Agrochemicals: The compound may be explored for its potential use in the development of pesticides or herbicides.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-α,α,α-trifluorotoluene: A similar compound with a trifluoromethyl group and a chloro substituent on a benzene ring.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Another compound with a similar pyridine ring structure and substituents.

Uniqueness

4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid is unique due to the presence of both a piperazine ring and a carboxylic acid group, which can impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3O2/c12-8-5-7(11(13,14)15)6-9(16-8)17-1-3-18(4-2-17)10(19)20/h5-6H,1-4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKXXLKNQCPWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC(=C2)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid
Reactant of Route 3
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid
Reactant of Route 4
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.